molecular formula C21H32N4O B3794890 2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No.: B3794890
M. Wt: 356.5 g/mol
InChI Key: NYWUYSCTFUJOTF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and an ethanol group . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . Piperazine is a six-membered ring containing two nitrogen atoms, and it is a common moiety in pharmaceuticals . The ethanol group suggests that the compound may have some polar properties .


Molecular Structure Analysis

The presence of the pyrazole and piperazine rings in the molecule would likely contribute to its rigidity and could potentially influence its binding to biological targets . The isopropyl and methylbenzyl groups are both alkyl groups, which are typically hydrophobic and could influence the compound’s solubility and its interactions with other molecules .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. The ethanol group might undergo reactions typical for alcohols, such as esterification or oxidation . The pyrazole and piperazine rings might participate in various substitution or coupling reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups on the rings . Factors such as polarity, solubility, melting point, boiling point, and stability could be influenced by these structural details .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide detailed safety information.

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its structure, evaluate its efficacy, and assess its safety .

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-17(2)25-15-20(12-22-25)13-23-9-10-24(21(16-23)8-11-26)14-19-6-4-18(3)5-7-19/h4-7,12,15,17,21,26H,8-11,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUYSCTFUJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CN(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

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